molecular formula C11H16N2O2 B8575406 (3-Dimethylamino-phenylamino)-acetic acid methyl ester

(3-Dimethylamino-phenylamino)-acetic acid methyl ester

Cat. No. B8575406
M. Wt: 208.26 g/mol
InChI Key: ZVHLMOGVNRWGDO-UHFFFAOYSA-N
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Patent
US07435815B2

Procedure details

To a solution of N,N-dimethyl-m-phenylenediamine (120 mmol) in THF (500 mL) was added methyl bromoacetate (132 mmol) and DIPEA (264 mmol). The reaction mixture was refluxed for 16 h. Water (200 mL) and ethyl acetate (300 mL) were added, the layers were separated and the aqueous layer was extracted with ethyl acetate (2×200 mL). The combined organic layers were washed with water (4×100 mL) and brine (100 mL) and dried over Na2SO4. The solvents were removed in vacuo and the residue was purified by flash-chromatography (ethyl acetate/heptane 1:4) to give 17.5 g (84.0 mmol, 70%) of an oily product which crystallized slowly.
Quantity
120 mmol
Type
reactant
Reaction Step One
Quantity
132 mmol
Type
reactant
Reaction Step One
Name
Quantity
264 mmol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:10])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.Br[CH2:12][C:13]([O:15][CH3:16])=[O:14].CCN(C(C)C)C(C)C.O>C1COCC1.C(OCC)(=O)C>[CH3:16][O:15][C:13](=[O:14])[CH2:12][NH:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([N:2]([CH3:10])[CH3:1])[CH:4]=1

Inputs

Step One
Name
Quantity
120 mmol
Type
reactant
Smiles
CN(C1=CC(=CC=C1)N)C
Name
Quantity
132 mmol
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
264 mmol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (4×100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash-chromatography (ethyl acetate/heptane 1:4)

Outcomes

Product
Name
Type
product
Smiles
COC(CNC1=CC(=CC=C1)N(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 84 mmol
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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